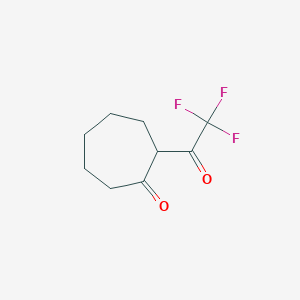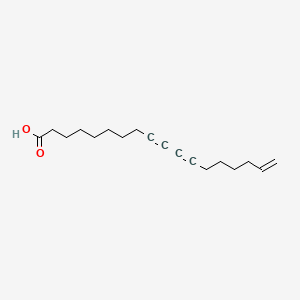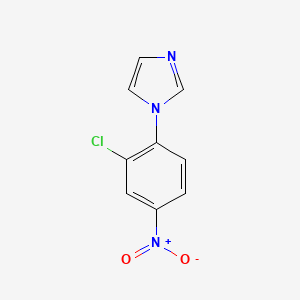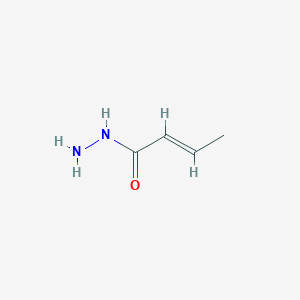
(8R,15S)-8,15-dihydroxyicosa-5,9,11,13-tetraenoic acid
Overview
Description
(8R,15S)-8,15-dihydroxyicosa-5,9,11,13-tetraenoic acid is a polyunsaturated fatty acid derivative. It is a member of the eicosanoid family, which are signaling molecules derived from arachidonic acid or other polyunsaturated fatty acids. These compounds play crucial roles in various physiological and pathological processes, including inflammation, immunity, and cell signaling.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (8R,15S)-8,15-dihydroxyicosa-5,9,11,13-tetraenoic acid typically involves the oxidation of arachidonic acid. This process can be catalyzed by enzymes such as lipoxygenases, which introduce hydroperoxide groups at specific positions on the fatty acid chain. The hydroperoxides are then reduced to hydroxyl groups, yielding the final product.
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of genetically engineered microorganisms that express the necessary enzymes for the oxidation and reduction steps. These methods can offer higher yields and more sustainable production compared to traditional chemical synthesis.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form various oxo-derivatives.
Reduction: The hydroperoxide intermediates in its synthesis can be reduced to hydroxyl groups.
Substitution: The hydroxyl groups can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions:
Oxidation: Enzymes like lipoxygenases, or chemical oxidants such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: Acid chlorides or alcohols in the presence of a base.
Major Products:
Oxo-derivatives: Formed through further oxidation.
Esters and Ethers: Formed through substitution reactions involving the hydroxyl groups.
Scientific Research Applications
(8R,15S)-8,15-dihydroxyicosa-5,9,11,13-tetraenoic acid has several applications in scientific research:
Chemistry: Used as a model compound to study oxidation and reduction reactions of polyunsaturated fatty acids.
Biology: Investigated for its role in cell signaling and regulation of inflammatory responses.
Medicine: Explored for its potential therapeutic effects in inflammatory diseases and conditions involving oxidative stress.
Industry: Utilized in the development of bio-based materials and as a precursor for the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of (8R,15S)-8,15-dihydroxyicosa-5,9,11,13-tetraenoic acid involves its interaction with specific receptors and enzymes in the body. It can modulate the activity of enzymes involved in the inflammatory response, such as cyclooxygenases and lipoxygenases. By binding to these enzymes, it can influence the production of other eicosanoids, thereby regulating inflammation and immune responses.
Comparison with Similar Compounds
- (5Z,8Z,11Z,14Z)-eicosatetraenoic acid (arachidonic acid)
- (5S,6R)-5,6-dihydroxyicosa-7,9,11,14-tetraenoic acid
- (12S,15S)-12,15-dihydroxyicosa-5,8,10,14-tetraenoic acid
Comparison: (8R,15S)-8,15-dihydroxyicosa-5,9,11,13-tetraenoic acid is unique due to its specific hydroxylation pattern, which confers distinct biological activities compared to other eicosanoids. Its dual hydroxyl groups at positions 8 and 15 allow it to interact differently with enzymes and receptors, leading to unique regulatory effects on inflammation and cell signaling pathways.
Properties
IUPAC Name |
(8R,15S)-8,15-dihydroxyicosa-5,9,11,13-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O4/c1-2-3-8-13-18(21)14-9-4-5-10-15-19(22)16-11-6-7-12-17-20(23)24/h4-6,9-11,14-15,18-19,21-22H,2-3,7-8,12-13,16-17H2,1H3,(H,23,24)/t18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPWRKSGORGTIM-OALUTQOASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC=CC=CC(CC=CCCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](C=CC=CC=C[C@@H](CC=CCCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80425010 | |
| Record name | AC1O7M0F | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80425010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80234-67-9 | |
| Record name | AC1O7M0F | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80425010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-[2-Aminoethoxy(hydroxy)phosphoryl]oxy-2-heptadecanoyloxypropyl] heptadecanoate](/img/structure/B1624008.png)





![7-Bromo-4-methyl-3,4-dihydro-1H-benzo[E][1,4]diazepine-2,5-dione](/img/structure/B1624018.png)


![(2E)-3-[4-(dimethylamino)phenyl]-1-(2-hydroxyphenyl)prop-2-en-1-one](/img/structure/B1624021.png)



